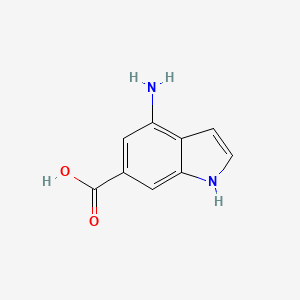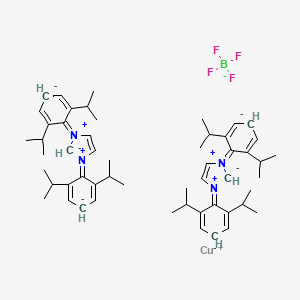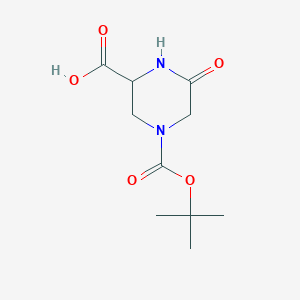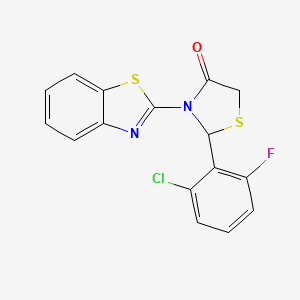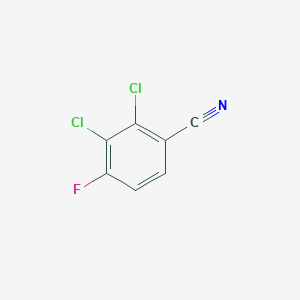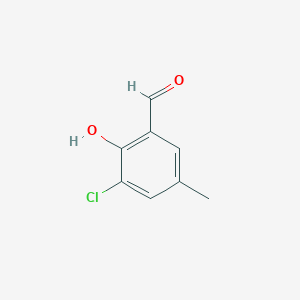
3-Chloro-2-hydroxy-5-methylbenzaldehyde
Overview
Description
3-Chloro-2-hydroxy-5-methylbenzaldehyde is a chemical compound with the empirical formula C8H7ClO2 and a molecular weight of 170.59 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-5-methylbenzaldehyde can be represented by the SMILES stringCc1cc (Cl)c (O)c (C=O)c1 . The IUPAC Standard InChI is InChI=1S/C7H5ClO2/c8-6-3-1-2-5 (4-9)7 (6)10/h1-4,10H . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-hydroxy-5-methylbenzaldehyde include a molecular weight of 170.59 . More detailed properties such as density, boiling point, and melting point are not available in the current resources.Scientific Research Applications
Synthesis of Schiff-base Macrocyclic Complexes
One application of derivatives similar to 3-Chloro-2-hydroxy-5-methylbenzaldehyde is in the synthesis of Schiff-base macrocyclic complexes. A study by Chen et al. (2014) demonstrated the preparation of pendant-armed dialdehydes through a one-step reaction involving nucleophilic substitutions. These dialdehydes were then used to react with 1,3-propanediamine to prepare Schiff-base macrocyclic complexes in the presence of ZnX2 salts. The study highlighted the role of zinc centers and halide ions in forming these macrocyclic complexes, which have potential applications in coordination chemistry and catalysis (Chen, Zhang, Jin, & Huang, 2014).
Antioxidant Activity of Halogenated Derivatives
Another study focused on the synthesis of chalcone derivatives from halogenated vanillin, including a compound closely related to 3-Chloro-2-hydroxy-5-methylbenzaldehyde. These synthesized benzaldehydes were evaluated for their antioxidant activities. The research found that these compounds, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, showed significant antioxidant properties, suggesting potential applications in the development of antioxidant agents (Rijal, Haryadi, & Anwar, 2022).
Fluorescent pH-responsive Sensor
Derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde have been explored for their application as fluorescent pH sensors. Saha et al. (2011) synthesized a new probe that behaves as a highly selective fluorescent pH sensor, exhibiting a substantial increase in fluorescence intensity within a specific pH range. This sensitivity to pH changes makes such compounds valuable for studying biological organelles and processes (Saha, Dhara, Chattopadhyay, Mandal, Mondal, Sen, Mukherjee, van Smaalen, & Chattopadhyay, 2011).
Electrochemical Behavior
The electrochemical behavior of polymers functionalized with Schiff bases derived from compounds similar to 3-Chloro-2-hydroxy-5-methylbenzaldehyde has been investigated. Hasdemir et al. (2011) studied the electrochemical properties of such polymers, revealing insights into their potential applications in materials science, particularly in the development of electroactive materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Safety and Hazards
3-Chloro-2-hydroxy-5-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-chloro-2-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUMLWRWURKDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)

![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)

